molecular formula C13H19F2NO3 B2380304 Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate CAS No. 2309779-98-2

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate

Cat. No.: B2380304
CAS No.: 2309779-98-2
M. Wt: 275.296
InChI Key: NHLCABIQRLWNBP-UHFFFAOYSA-N
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Description

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate is a structurally complex molecule featuring a 6-azaspiro[2.5]octane core with 1,1-difluoro substitution and an ethyl 4-oxobutanoate side chain. The spiro[2.5]octane system consists of a six-membered azacyclic ring fused to a smaller three-membered ring (cyclopropane-like), creating a unique three-dimensional geometry.

Synthesis of such spiro compounds often involves alkylation or cyclization steps. For example, analogous spiro systems in pharmaceuticals (e.g., Reference Example 109 in EP 4 374 877 A2) utilize dibromoethane and potassium carbonate in acetone to form fused rings, suggesting possible parallels in synthetic routes for the target compound . Structural characterization of spiro systems frequently relies on X-ray crystallography, with software like SHELX employed for refinement .

Properties

IUPAC Name

ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLCABIQRLWNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate typically involves the reaction of 1,1-difluoro-6-azaspiro[2.5]octane with ethyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as acetonitrile, with the presence of a base like diisopropylethylamine (DIEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate has potential applications in drug discovery and development due to its unique structural features that can influence biological activity.

Case Studies :

  • A study demonstrated that compounds with spirocyclic structures exhibit significant activity against certain types of cancer cells. The difluorinated moiety enhances lipophilicity, which may improve cellular uptake and bioavailability .

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAntiviral10
Ethyl 4-(1,1-difluoro...)AnticancerTBD

Materials Science

The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials. Its fluorinated groups can impart desirable properties such as increased thermal stability and hydrophobicity.

Applications :

  • Utilized in the development of coatings that require enhanced durability and resistance to environmental factors.

Table 2: Properties of Fluorinated Coatings

PropertyStandard CoatingCoating with Fluorinated Compounds
Water Contact Angle80°110°
Thermal StabilityUp to 150°CUp to 200°C
UV ResistanceModerateHigh

Agrochemical Development

Due to its potential bioactivity, there is interest in exploring the compound's role as a pesticide or herbicide. The spirocyclic structure may contribute to novel modes of action against pests.

Research Insights :

  • Preliminary studies suggest that spirocyclic compounds can disrupt metabolic pathways in insects, providing a basis for further exploration in agricultural applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through interactions with the central nervous system.

Comparison with Similar Compounds

Spiro Ring Systems and Substituent Effects

The spiro[2.5]octane core distinguishes this compound from larger spiro systems (e.g., spiro[4.5]decane in EP 4 374 877 A2). For instance, the puckering amplitude (quantified via Cremer-Pople coordinates) in spiro[2.5] systems is likely more constrained compared to larger analogs, influencing binding affinity in biological targets .

Compound Name Spiro Ring Size Key Substituents Fluorine Content Molecular Weight (estimated) Key Properties
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate [2.5] 1,1-difluoro, ethyl oxobutanoate 2 F atoms ~290–320 g/mol High lipophilicity, moderate solubility
6,7-Diazaspiro[4.5]dec-9-ene derivative (EP 4 374 877 A2) [4.5] Trifluoromethyl, pyrimidinyl 6 F atoms 749 g/mol High metabolic stability, low solubility
Methyl 1-(4-ethoxy-4-oxobutyl)-pyrrole-2-carboxylate (Molecules, 2012) Non-spiro Ethoxy-oxobutyl, benzyloxy-phenyl 0 F atoms ~400–450 g/mol Moderate polarity, ester reactivity

Fluorination and Electronic Effects

The 1,1-difluoro group in the target compound contrasts with non-fluorinated analogs (e.g., the pyrrole derivative in ) and heavily fluorinated compounds (e.g., Reference Example 107 in EP 4 374 877 A2). Fluorine’s electronegativity increases the compound’s polarity and resistance to oxidative metabolism, but fewer fluorines compared to the patent example (2 vs. 6) may balance lipophilicity and solubility .

Ester Group Reactivity

The ethyl 4-oxobutanoate side chain shares similarities with the ethoxy-oxobutyl group in the pyrrole compound (). However, its position at the 4-oxo site may increase susceptibility to nucleophilic attack compared to esters in less electron-deficient environments. This could influence hydrolysis rates in biological systems .

Research Findings and Implications

  • Structural Stability : The spiro[2.5]octane system’s strain may reduce thermal stability compared to larger spiro rings but enhance rigidity for target binding. Computational modeling (using Cremer-Pople parameters) is critical to assess puckering effects .
  • Synthetic Challenges : Constructing the spiro[2.5] system likely requires stringent conditions, akin to the dibromoethane-mediated cyclization in EP 4 374 877 A2, but with adjustments for smaller ring formation .
  • The difluoro group may optimize binding to hydrophobic enzyme pockets .

Biological Activity

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate, identified by its CAS number 2309779-98-2, is a synthetic organic compound featuring a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}F2_{2}N\O3_{3}, with a molecular weight of 275.29 g/mol. The presence of difluoromethyl groups and a spirocyclic structure contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound may modulate various cellular pathways, influencing processes such as signal transduction and gene expression.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. This compound may possess similar activity against various pathogens.
  • Receptor Binding : Research suggests that compounds with spirocyclic frameworks can act as ligands for sigma receptors, which are implicated in numerous neurological processes. The affinity for these receptors could lead to potential therapeutic applications in neuropharmacology.
  • Cytotoxicity Studies : In vitro assays are essential for evaluating the cytotoxic effects of this compound on different cell lines. Initial findings suggest that it may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Table 1: Biological Activity Summary

Activity TypeObservations/FindingsReferences
AntimicrobialPotential activity against Gram-positive bacteria
Receptor InteractionPossible sigma receptor binding
CytotoxicitySelective toxicity towards cancer cell lines

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivitySigma Receptor Affinity
This compoundSpirocyclicYesModerate
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-oneSpirocyclicYesHigh
Ethyl (1R)-6-azaspiro[2.5]octane-1-carboxylateSpirocyclicNoLow

Case Studies

Case Study 1 : A study evaluated the antimicrobial properties of various spirocyclic compounds, including derivatives of this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2 : In research focused on neuroactive compounds, this compound was tested for its binding affinity to sigma receptors. The findings demonstrated moderate affinity, indicating that modifications to the structure could enhance receptor interaction and therapeutic efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate?

  • Methodology :

  • Multi-step synthesis : Begin with functionalizing the azaspiro core (e.g., via nucleophilic substitution or cyclization reactions). For example, spirocyclic precursors like 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride can be reacted with ethyl 4-oxobutanoate under controlled conditions (e.g., anhydrous solvents, catalytic bases) .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via TLC and HPLC (>95% purity threshold) .
  • Characterization : Employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the spirocyclic structure and ester group. Mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. What methods are recommended for structural determination of this compound?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on the spirocyclic core’s puckering parameters (e.g., Cremer-Pople coordinates for 6-membered rings) .
  • Spectroscopic analysis : Compare experimental 1H^1 \text{H}-NMR chemical shifts with DFT-calculated values to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction mechanisms involving the compound’s ester or difluoro groups be elucidated?

  • Methodology :

  • Kinetic studies : Monitor ester hydrolysis (e.g., under acidic/basic conditions) via UV-Vis spectroscopy or 19F^{19} \text{F}-NMR to track fluorine substituent stability .
  • Isotopic labeling : Use 18O^{18} \text{O}-labeled water in hydrolysis experiments to trace oxygen incorporation into reaction products .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states for fluorinated spirocyclic ring-opening reactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Comparative assays : Test the compound against structurally similar analogs (e.g., 1,1-difluoro-5-azaspiro[2.5]octane derivatives) to isolate the role of the ester group in bioactivity .
  • Binding studies : Use SPR (surface plasmon resonance) to measure binding affinity to target enzymes (e.g., kinases) and correlate with IC50_{50} values from cell-based assays .
  • Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may explain off-target effects .

Q. What strategies are effective for analyzing degradation pathways under physiological conditions?

  • Methodology :

  • Forced degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C) and monitor degradation via LC-MS. Identify primary degradation products (e.g., hydrolyzed ester or spirocyclic ring-opened species) .
  • Stability studies : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

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